![molecular formula C10H24Cl2N4O3S B1420941 N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride CAS No. 1235441-61-8](/img/structure/B1420941.png)
N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride”, has been a subject of numerous studies. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride” is C10H24Cl2N4O3S, and its molecular weight is 351.3 g/mol. The InChI code is 1S/C10H21N3O/c1-3-12(4-2-11-1)5-6-13-7-9-14-10-8-13/h11H,1-10H2 .It is stored at ambient temperature and shipped at the same temperature . Its physical form is liquid-viscous .
Scientific Research Applications
Cancer Research
N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride: has shown potential in cancer research, particularly in the development of compounds that target poly (ADP-ribose) polymerase (PARP) in human breast cancer cells . These compounds have been synthesized and screened for their efficacy against human breast cancer cells, indicating moderate to significant effectiveness.
Antimicrobial Activity
The compound’s derivatives have been evaluated for their in vitro antimicrobial activities. Studies suggest that certain synthesized derivatives display significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole . This highlights the compound’s potential as a base for developing new antimicrobial agents.
Anticancer Potency
Molecular docking studies of the compound’s derivatives have shown good docking scores, indicating better anticancer potency within the binding pocket . This suggests that these derivatives could be used as leads for rational drug designing for anticancer molecules.
Anti-biofilm Activity
Research into the antimicrobial potential of the compound’s derivatives also includes assessing their anti-biofilm activity. This is crucial as biofilms are known to contribute to the persistence and resistance of bacterial infections .
Synthesis of PI3K/mTOR Inhibitors
The compound has been used in the synthesis of PI3K/mTOR inhibitors bearing a thiopyrano[4,3-d]pyrimidine nucleus . These inhibitors are important in the treatment of various cancers, as they target key pathways involved in cell growth and survival.
Medicinal Importance
Piperazine derivatives, which include N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride , have a wide range of medicinal importance. They have been the subject of extensive research due to their potential therapeutic applications in various diseases .
Safety and Hazards
properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)morpholine-4-sulfonamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O3S.2ClH/c15-18(16,14-7-9-17-10-8-14)12-3-6-13-4-1-11-2-5-13;;/h11-12H,1-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEASVUFPPQIFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNS(=O)(=O)N2CCOCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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